

# Padsevonil Clinical Trial Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and objective comparison of **Padsevonil**, an investigational antiepileptic drug (AED), based on available clinical trial data. **Padsevonil** was a first-in-class drug candidate with a novel dual mechanism of action, targeting both presynaptic synaptic vesicle protein 2 (SV2) isoforms and postsynaptic GABA-A receptors.[1][2] [3][4] Despite a promising initial proof-of-concept, its clinical development was terminated in 2020 after failing to meet primary efficacy endpoints in larger pivotal trials.[5] This report synthesizes the publicly available data to offer insights into its performance.

#### **Mechanism of Action**

**Padsevonil** was designed to offer a synergistic antiseizure effect by simultaneously acting on two key targets in the brain.[5] It binds with high affinity to all three isoforms of synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and also acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1][3][5] This dual action was intended to provide a more potent anticonvulsant effect than existing therapies.[5]





Click to download full resolution via product page

Caption: Dual mechanism of action of Padsevonil.

#### **Efficacy Data from Clinical Trials**

**Padsevonil** was evaluated in several clinical trials involving adults with drug-resistant focal epilepsy. The primary efficacy endpoint in these trials was typically the reduction in seizure frequency compared to placebo.

#### Phase IIa Proof-of-Concept Study (NCT02495844)

This initial study showed a promising signal of efficacy.[6]

| Outcome                                         | Placebo (n=26) | Padsevonil 400 mg bid<br>(n=24) |
|-------------------------------------------------|----------------|---------------------------------|
| ≥75% Responder Rate                             | 11.1%          | 30.8%                           |
| Median Reduction in Weekly<br>Seizure Frequency | 12.5%          | 53.7%                           |

Data from the 3-week inpatient double-blind period.[6][7][8]



## Phase IIb Dose-Finding Trial (ARISE - EP0091/NCT03373383)

This larger trial failed to demonstrate a statistically significant dose-response relationship for the primary endpoint.[9][10]

| Outcome                                                | Placebo<br>(n=81) | Padsevonil<br>50 mg bid<br>(n=80) | Padsevonil<br>100 mg bid<br>(n=82) | Padsevonil<br>200 mg bid<br>(n=81) | Padsevonil<br>400 mg bid<br>(n=81) |
|--------------------------------------------------------|-------------------|-----------------------------------|------------------------------------|------------------------------------|------------------------------------|
| Percentage Reduction in Seizure Frequency over Placebo | -                 | 17.2%                             | 19.1%<br>(p=0.128)                 | 19.2%<br>(p=0.128)                 | 12.4%<br>(p=0.248)                 |
| 50%<br>Responder<br>Rate                               | 21.0%             | 33.8%<br>(p=0.045)                | 31.7%<br>(p=0.079)                 | 25.9%<br>(p=0.338)                 | 32.1%<br>(p=0.087)                 |
| 75%<br>Responder<br>Rate                               | 6.2%              | 13.8%                             | 12.2%<br>(p=0.192)                 | 11.1%<br>(p=0.192)                 | 16.0%<br>(p=0.124)                 |

Data from the 12-week maintenance period.[4][9][11]

### Phase III Efficacy Trial (DUET - EP0092/NCT03739840)

The Phase III trial also did not meet its primary efficacy endpoints.[9][11]



| Outcome                                                | Placebo (n=54) | Padsevonil<br>100 mg bid<br>(n=60) | Padsevonil<br>200 mg bid<br>(n=56) | Padsevonil<br>400 mg bid<br>(n=56) |
|--------------------------------------------------------|----------------|------------------------------------|------------------------------------|------------------------------------|
| Percentage Reduction in Seizure Frequency over Placebo | -              | -5.6% (p=0.687)                    | 6.5% (p=0.687)                     | 6.3% (p=0.687)                     |
| 50% Responder<br>Rate                                  | 27.8%          | 35.6% (p=0.425)                    | 33.9% (p=0.625)                    | 42.9% (p=0.125)                    |
| 75% Responder<br>Rate                                  | 13.0%          | 15.3% (p=0.989)                    | 12.5% (p=0.989)                    | 14.3% (p=0.989)                    |

Data from the 12-week maintenance period.[9][11]

### **Safety and Tolerability**

Across the clinical trials, **Padsevonil** was generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were consistent with other centrally acting agents.

| Adverse Event | Frequency in Padsevonil Groups |
|---------------|--------------------------------|
| Somnolence    | 45.5%[6][7]                    |
| Dizziness     | 43.6%[6][7]                    |
| Headache      | 25.5%[6][7]                    |
| Fatigue       | 23.6%[6]                       |
| Irritability  | 14.5%[6]                       |

Most TEAEs were reported as mild to moderate in intensity.[6] In the Phase IIa study, 85.7% of patients on **Padsevonil** reported TEAEs compared to 63.0% on placebo during the inpatient



period.[6][7] In the larger Phase IIb and III trials, the incidence of TEAEs was also higher in the **Padsevonil** groups compared to placebo.[4][9][11]

# Experimental Protocols Study Design

The clinical development program for **Padsevonil** included randomized, double-blind, placebo-controlled, parallel-group trials.[4][9][10]



Click to download full resolution via product page

Caption: Generalized workflow of Padsevonil clinical trials.

#### **Patient Population**

The trials enrolled adults with highly drug-resistant focal epilepsy who were experiencing frequent seizures despite treatment with multiple other AEDs.[4][6][8][9]



#### **Dosing**

**Padsevonil** was administered orally twice daily (bid) as an adjunctive therapy to the patients' existing AED regimen.[1][4][9] The doses were escalated during a titration period to the target maintenance dose.

#### **Data Collection and Analysis**

Seizure frequency was recorded by patients in seizure diaries.[1] The primary efficacy analysis was typically based on the percentage reduction in seizure frequency during the maintenance period compared to the baseline period, with statistical comparisons made between the **Padsevonil** and placebo groups.[9][10] Safety assessments included the monitoring of treatment-emergent adverse events, laboratory tests, and vital signs.[10]

#### **Comparison with Alternatives**

Direct, head-to-head clinical trial data comparing **Padsevonil** with other specific AEDs is limited. The placebo-controlled trials serve as the primary basis for evaluating its efficacy. Preclinical studies suggested that **Padsevonil** might offer greater protection against seizures than the selective SV2A ligands levetiracetam and brivaracetam, or diazepam, and even the combination of these drugs.[2][8] However, these preclinical findings did not translate into superior efficacy in the pivotal clinical trials.[5][9] The failure of **Padsevonil** to demonstrate a significant benefit over placebo in a highly treatment-resistant population underscores the challenges in developing new therapies for this patient group.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Padsevonil: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 2. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Padsevonil Clinical Trial Data: A Comparative Analysis].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609823#statistical-analysis-of-padsevonil-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com